

# Chirality and absolute configuration of 1-amino-2-indanol isomers

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## Compound of Interest

Compound Name: (1R,2S)-1-amino-2-indanol

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An In-depth Technical Guide to the Chirality and Absolute Configuration of 1-Amino-2-indanol Isomers

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

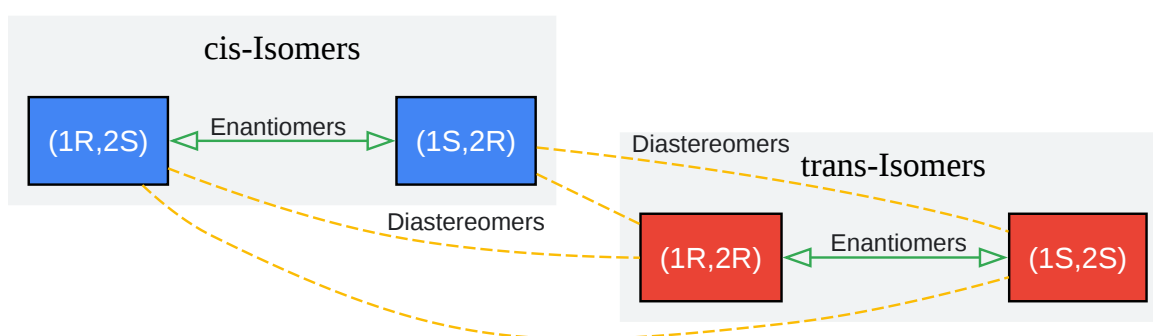
1-Amino-2-indanol is a chiral bicyclic amino alcohol that has emerged as a cornerstone in asymmetric synthesis and pharmaceutical development. Its rigid indane backbone provides a well-defined stereochemical environment, making it an exceptionally effective chiral auxiliary and a ligand for asymmetric catalysis.<sup>[1][2][3]</sup> Perhaps its most notable application is as a key chiral building block in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor, where a single stereoisomer is responsible for the desired therapeutic effect.<sup>[4][5]</sup> This guide provides a comprehensive technical overview of the stereoisomers of 1-amino-2-indanol, focusing on their synthesis, resolution, the determination of their absolute configuration, and the experimental protocols integral to their study.

## Stereochemistry of 1-Amino-2-indanol

1-Amino-2-indanol possesses two chiral centers at the C1 and C2 positions of the indane ring. This results in the existence of four distinct stereoisomers, comprising two pairs of enantiomers. These pairs are diastereomers of each other.

- **Cis Isomers:** The amino (-NH<sub>2</sub>) and hydroxyl (-OH) groups are on the same face of the five-membered ring. The two cis enantiomers are **(1R,2S)-1-amino-2-indanol** and (1S,2R)-1-amino-2-indanol. Due to its conformationally restricted structure, the cis isomer is particularly valuable in creating highly selective chiral environments.[1][3]
- **Trans Isomers:** The amino (-NH<sub>2</sub>) and hydroxyl (-OH) groups are on opposite faces of the ring. The two trans enantiomers are (1R,2R)-1-amino-2-indanol and **(1S,2S)-1-amino-2-indanol**.

The stereochemical relationships are visualized in the diagram below.



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Figure 1: Stereoisomeric relationships of 1-amino-2-indanol.

## Synthesis and Resolution of Isomers

Obtaining enantiomerically pure 1-amino-2-indanol is critical for its applications. Methodologies generally involve either asymmetric synthesis to directly form a specific enantiomer or the resolution of a racemic mixture.

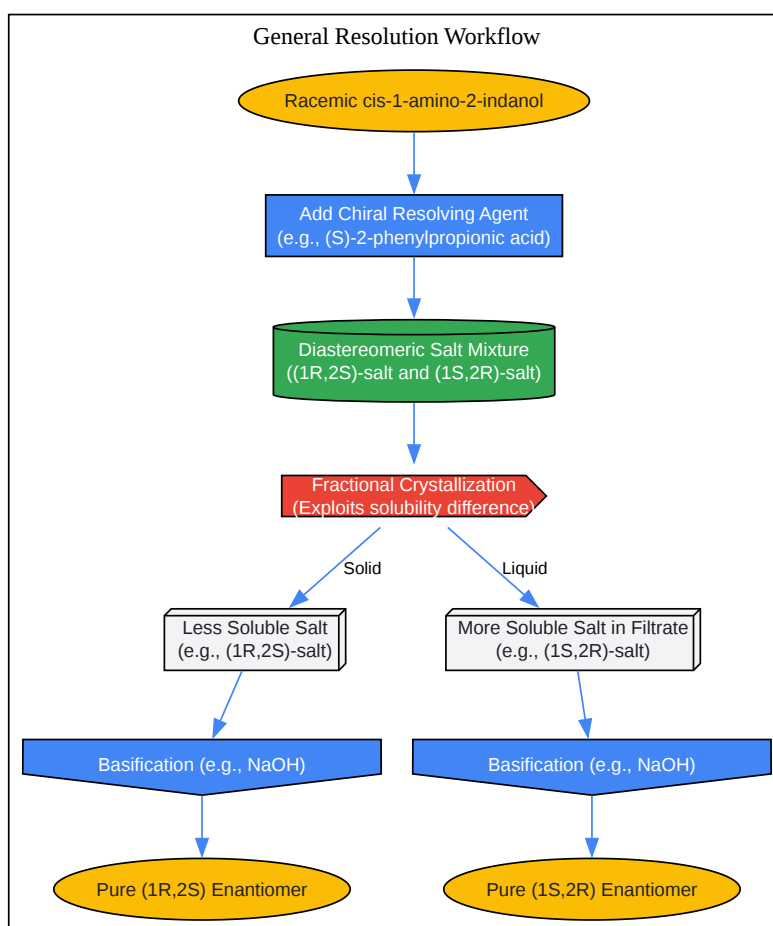
### Key Synthetic Strategies:

- **From Indene:** A common starting point is indene, which can undergo asymmetric epoxidation (e.g., using Jacobsen's catalyst) to form a chiral indene oxide. Subsequent regioselective opening of the epoxide with an amine source yields the amino alcohol.[1]

- **Ritter Reaction:** The reaction of indene oxide with a nitrile under acidic conditions (Ritter-type reaction) is a practical route to producing cis-1-amino-2-indanol.[2]
- **Hydrogenation:** Diastereoselective reduction of 1,2-indanedione oximes using palladium catalysts can yield both cis and trans isomers, depending on the specific catalyst and reaction conditions.[6]

**Resolution of Racemic Mixtures:** Since many synthetic routes produce racemic or diastereomeric mixtures, resolution is a frequently employed and crucial step.

- **Chemical Resolution via Diastereomeric Salts:** This classic method involves reacting the racemic aminoindanol with a single enantiomer of a chiral acid (a resolving agent), such as (S)-2-phenylpropionic acid.[2] The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer of aminoindanol is then recovered by treatment with a base.[7]
- **Enzymatic Resolution:** Lipases are highly effective for kinetic resolution. For instance, *Pseudomonas cepacia* lipase (PSL) can catalyze the enantioselective acylation of N-Cbz protected racemic cis-1-amino-2-indanol, allowing for the separation of the acylated product from the unreacted enantiomer.[2]
- **Chromatographic Separation:** Diastereomers can be separated using chromatography. The racemic aminoindanol is first derivatized with a chiral molecule (e.g., Boc-Phe-OH), and the resulting diastereomeric amides are then separated on a standard silica gel column.[2][3] Capillary electrophoresis has also been shown to be effective for separating all four stereoisomers.[8]



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Figure 2: Workflow for chemical resolution via diastereomeric salt formation.

## Determination of Absolute Configuration

After separation, the absolute configuration of each enantiomer must be unambiguously determined.

- **X-ray Crystallography:** This is the definitive method for determining absolute configuration. It involves growing a high-quality single crystal of the chiral compound, often as a derivative with a known chiral moiety or a heavy atom.<sup>[9]</sup> The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, revealing its precise atomic arrangement and absolute stereochemistry.<sup>[9]</sup>  
<sup>[10]</sup>

- **NMR Spectroscopy:** Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for configurational assignment in solution. The enantiomers are converted into diastereomers by reacting them with a chiral derivatizing agent (CDA), such as Mosher's acid ( $\alpha$ -methoxy- $\alpha$ -trifluoromethylphenylacetic acid). The resulting diastereomers are chemically distinct and will exhibit different chemical shifts in their  $^1\text{H}$  or  $^{19}\text{F}$  NMR spectra, which can be analyzed to deduce the absolute configuration of the original enantiomer.[\[11\]](#)[\[12\]](#)
- **Chiroptical Methods:** Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light.[\[13\]](#) Enantiomers produce mirror-image CD spectra. While not an absolute method on its own, it is excellent for distinguishing between enantiomers and can be correlated with known standards or theoretical calculations to infer absolute configuration.

## Quantitative Data of cis-1-Amino-2-indanol Isomers

The following table summarizes key physical and chemical properties for the commercially available and widely studied cis-enantiomers.

Property	(1S,2R)-(-)-cis-1-Amino-2-indanol	(1R,2S)-(+)-cis-1-Amino-2-indanol
Synonym	(1S,2R)-(-)-cis-1-Amino-2-hydroxyindane	(1R,2S)-(+)-cis-1-Amino-2-hydroxyindan
CAS Number	126456-43-7 <a href="#">[14]</a>	136030-00-7 <a href="#">[15]</a> <a href="#">[16]</a>
Molecular Formula	$\text{C}_9\text{H}_{11}\text{NO}$ <a href="#">[14]</a>	$\text{C}_9\text{H}_{11}\text{NO}$ <a href="#">[16]</a>
Molecular Weight	149.19 g/mol <a href="#">[14]</a>	149.19 g/mol <a href="#">[15]</a>
Appearance	White to cream crystalline powder <a href="#">[17]</a>	White to orange or green crystalline powder <a href="#">[18]</a>
Melting Point	118-121 °C <a href="#">[14]</a>	118-121 °C <a href="#">[16]</a>
Optical Rotation	$[\alpha]_{20/D} = -43^\circ$ (c=1 in MeOH)	$[\alpha]_{20/D} = +43^\circ$ (c=1 in MeOH)
$[\alpha]_{20/D} = -62^\circ$ (c=0.5 in chloroform)	$[\alpha]_{22/D} = +63^\circ$ (c=0.2 in chloroform) <a href="#">[16]</a>	
Optical Purity	ee: $\geq 99\%$ (GLC) <a href="#">[14]</a>	ee: $\geq 99\%$ (GLC) <a href="#">[16]</a>

## Experimental Protocols

### Protocol 1: Resolution of Racemic cis-1-Amino-2-indanol via Diastereomeric Salt Formation

This protocol is adapted from established chemical resolution procedures.<sup>[2]</sup>

Objective: To separate (±)-cis-1-amino-2-indanol into its constituent enantiomers using (S)-2-phenylpropionic acid as the resolving agent.

Materials:

- (±)-cis-1-amino-2-indanol
- (S)-2-phenylpropionic acid (≥99% ee)
- Methanol
- Diethyl ether
- 1 M Sodium hydroxide (NaOH) solution
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware, filtration apparatus, rotary evaporator

Procedure:

- Salt Formation:
  - In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-cis-1-amino-2-indanol in 100 mL of warm methanol.
  - In a separate flask, dissolve an equimolar amount of (S)-2-phenylpropionic acid in 50 mL of methanol.
  - Slowly add the acid solution to the aminoindanol solution with stirring.

- Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
- Fractional Crystallization:
  - Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether. This solid is enriched in one diastereomer (e.g., the salt of (1R,2S)-aminoindanol).
  - Retain the filtrate, which contains the more soluble diastereomeric salt (enriched in the salt of (1S,2R)-aminoindanol).
- Liberation of the Enantiomer (from crystals):
  - Suspend the collected crystals in 100 mL of water.
  - Add 1 M NaOH solution dropwise while stirring until the pH is >11. This neutralizes the resolving agent and liberates the free amine.
  - Extract the aqueous solution three times with 50 mL portions of dichloromethane.
  - Combine the organic extracts, dry over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched cis-1-amino-2-indanol.
- Liberation of the Enantiomer (from filtrate):
  - Concentrate the filtrate from step 2 under reduced pressure.
  - Repeat the basification and extraction procedure described in step 3 to recover the other enantiomer.
- Purity and Configuration Analysis:
  - Determine the enantiomeric excess (ee) of each recovered sample using chiral HPLC or by derivatization with Mosher's acid followed by <sup>1</sup>H or <sup>19</sup>F NMR analysis.

- Measure the specific optical rotation to confirm the identity of the (+)/(1R,2S) or (-)/(1S,2R) enantiomer.

## Protocol 2: Determination of Absolute Configuration using X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure and absolute configuration of an enantiomerically pure sample of 1-amino-2-indanol.

Methodology:

- Derivative Formation and Crystallization:
  - React the purified 1-amino-2-indanol enantiomer with a suitable reagent to form a stable, crystalline derivative. A common strategy is to form a salt with an acid containing a heavy atom (e.g., 3-bromobenzoic acid) or an amide with a molecule of known absolute configuration.
  - Grow single crystals of the derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in size) using techniques like slow evaporation from a saturated solution, vapor diffusion, or slow cooling.[\[10\]](#)
- Data Collection:
  - Mount a selected high-quality crystal on a goniometer head.
  - Place the crystal on a diffractometer equipped with an X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector.[\[10\]](#)
  - Cool the crystal (typically to 100 K) to minimize thermal vibrations.
  - Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
  - Process the collected diffraction images to determine the unit cell dimensions, space group, and reflection intensities.[\[10\]](#)



- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
- Refine the structural model against the experimental data to determine the precise coordinates of all non-hydrogen atoms.
- Absolute Configuration Assignment:
  - If anomalous dispersion effects are present (especially with a heavy atom), the data can be used to determine the absolute structure. This is typically quantified by the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure.
  - The resulting refined structure provides an unambiguous assignment of the (R) or (S) configuration at each chiral center.

## Conclusion

The stereoisomers of 1-amino-2-indanol represent a class of molecules of significant value in modern organic chemistry and drug development. The distinct properties of the cis and trans diastereomers, and the specific reactivity of each enantiomer, underscore the importance of stereochemical control. Through a combination of asymmetric synthesis and robust resolution techniques—including chemical, enzymatic, and chromatographic methods—enantiomerically pure forms of 1-amino-2-indanol can be reliably obtained. Absolute configuration is definitively assigned using powerful analytical methods, with X-ray crystallography serving as the ultimate arbiter. A thorough understanding of these principles and protocols is essential for researchers aiming to leverage the unique chiral architecture of 1-amino-2-indanol in the design of new catalysts, chiral auxiliaries, and therapeutically active agents.

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